![molecular formula C16H23NO4 B7588974 2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid](/img/structure/B7588974.png)
2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid, also known as BDPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid is not fully understood, but it is believed to involve the modulation of several signaling pathways. 2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation. In addition, 2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid has been shown to inhibit the activity of the pro-inflammatory cytokine interleukin-1β (IL-1β).
Biochemical and Physiological Effects
2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, and to improve mitochondrial function. 2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid. One area of interest is the potential use of 2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the development of new synthesis methods for 2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid that are more cost-effective and scalable. Finally, further studies are needed to elucidate the mechanism of action of 2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid and to identify its potential therapeutic targets.
Conclusion
In conclusion, 2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and neuroprotective effects have made it a promising candidate for the treatment of several diseases, including Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid and to identify its potential therapeutic targets.
Synthesemethoden
2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid can be synthesized through a multi-step reaction process, starting with the reaction of 3,4-methylenedioxyphenyl-2-propanone with 1-bromo-2-butene, followed by the reaction of the resulting compound with 1,5-diaminopentane. The final product is obtained by the reaction of the intermediate with acetic anhydride and acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, 2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-4-13(16(18)19)17-11(2)5-6-12-7-8-14-15(9-12)21-10-20-14/h7-9,11,13,17H,3-6,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSPEWKHKRHQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(C)CCC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.